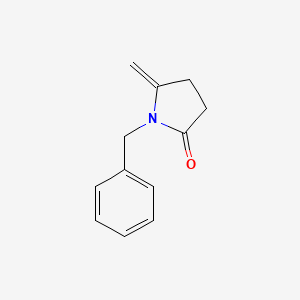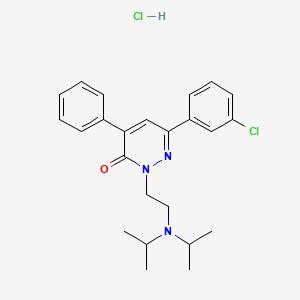
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with m-chlorophenyl, diisopropylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution Reactions: The introduction of the m-chlorophenyl, diisopropylaminoethyl, and phenyl groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(dimethylamino)ethyl)-4-phenyl-, hydrochloride
- 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diethylamino)ethyl)-4-phenyl-, hydrochloride
Uniqueness
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The diisopropylaminoethyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
23419-44-5 |
|---|---|
Molecular Formula |
C24H29Cl2N3O |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C24H28ClN3O.ClH/c1-17(2)27(18(3)4)13-14-28-24(29)22(19-9-6-5-7-10-19)16-23(26-28)20-11-8-12-21(25)15-20;/h5-12,15-18H,13-14H2,1-4H3;1H |
InChI Key |
WIVWKTMZHAWXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1C(=O)C(=CC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




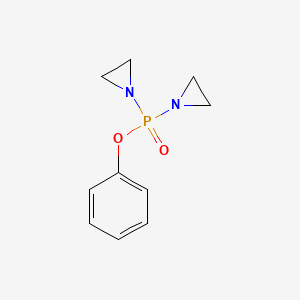

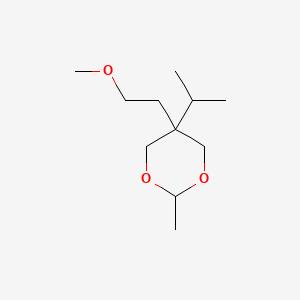

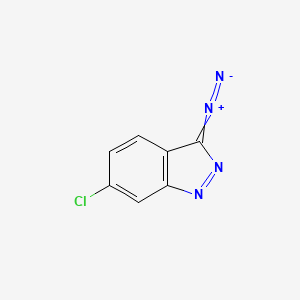

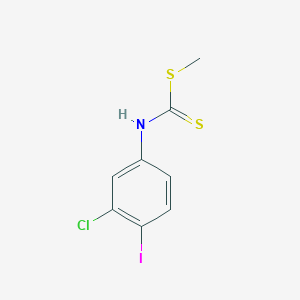



![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
